beta-Bromostyrene
Description
Historical Context of β-Bromostyrene Research
The synthesis of β-bromostyrene has been a subject of study for many decades, with early methods often focusing on the manipulation of cinnamic acid and its derivatives. One of the classical preparations involved the action of aqueous alkali on cinnamic acid dibromide. chemicalbook.com Another historical approach, the Hunsdiecker reaction, which involves the decarboxylative halogenation of the silver salt of cinnamic acid, was found to produce trans-β-bromostyrene, albeit in very low yields (less than 15%). google.com
Significant advancements in the stereoselective synthesis of β-bromostyrene emerged in the late 20th century. Researchers sought more efficient and selective methods to control the geometry of the double bond, which is crucial for its subsequent reactions. These developments moved away from stoichiometric reagents toward catalytic systems, marking a significant step forward in synthetic methodology.
| Year | Development | Key Findings |
| 1994 | Jørgensen and colleagues | Utilized N-bromosuccinimide (NBS) with oxidants like iodosylbenzene (PhIO) to stereoselectively synthesize trans-β-bromoarylenes from cinnamic acid with yields of 51-73%. google.comsmolecule.com |
| 1997 | Roy and colleagues | Developed a catalytic approach using a 10% molar equivalent of lithium acetate (B1210297) (LiOAc) with NBS and cinnamic acid to stereoselectively produce trans-β-bromostyrene. smolecule.com |
These catalytic methods represented a major improvement, offering better yields and selectivity while reducing the need for expensive and often hazardous reagents.
Significance of β-Bromostyrene in Modern Chemical Science
β-Bromostyrene is a highly valued intermediate in modern organic synthesis, primarily due to its ability to participate in a wide range of cross-coupling reactions. smolecule.com These reactions, often catalyzed by transition metals like palladium, allow for the construction of complex molecular frameworks from simpler precursors.
Key Applications in Synthesis:
Cross-Coupling Reactions: It is a common substrate in palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings. smolecule.com These methods use the carbon-bromine bond to form new carbon-carbon bonds, producing substituted styrenes and dienes which are precursors to pharmaceuticals, agrochemicals, and other fine chemicals. chemicalbook.com The stereochemistry of the β-bromostyrene is often retained in the product, making it a powerful tool for stereoselective synthesis.
Synthesis of Complex Molecules: It is utilized as a precursor for preparing substituted alkenes, acetylenes, and in the total synthesis of natural products and antibiotics. chemicalbook.com
Materials Science: The compound can be incorporated into polymers and copolymers through polymerization reactions. smolecule.com This allows for the creation of materials with tailored properties, such as enhanced thermal stability or specific optical characteristics. smolecule.com
| Reaction Type | Reactant | Product | Significance |
| Suzuki-Miyaura Coupling | β-Bromostyrene, Organoboron compound | Substituted Styrene (B11656) | Forms C-C bonds, widely used in pharmaceutical synthesis. |
| Heck Reaction | β-Bromostyrene, Alkene | Substituted Diene | Creates complex diene structures from simpler alkenes. |
| Carboetherification | β-Bromostyrene | Substituted Tetrahydrofuran | Palladium-catalyzed route to form heterocyclic compounds with good stereoselectivity. |
| Cross-Coupling with Grignard Reagents | β-Bromostyrene, tert-butylmagnesium chloride | β-tert-butylstyrene | Synthesizes sterically hindered styrenes using a nickel catalyst. chemicalbook.com |
Isomeric Forms and Stereochemical Considerations in β-Bromostyrene Studies
β-Bromostyrene exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. smolecule.com The spatial arrangement of the bromine atom and the phenyl group relative to this bond defines the isomer and has a profound impact on the molecule's physical properties and chemical reactivity. The controlled synthesis of a specific isomer is a primary focus in its application, as the stereochemistry of the starting material often dictates the stereochemistry of the final product. smolecule.com
(E)-β-Bromostyrene: In the (E)-isomer, also known as trans-β-bromostyrene, the bromine atom and the phenyl group are positioned on opposite sides of the double bond. This configuration results in lower steric hindrance, making the (E)-isomer the more thermodynamically stable of the two. Its synthesis is often favored under thermodynamic control. acs.org
(Z)-β-Bromostyrene: In the (Z)-isomer, or cis-β-bromostyrene, the bromine atom and the phenyl group are on the same side of the double bond. nih.gov This arrangement leads to greater steric strain, rendering it less stable than the (E)-isomer. The synthesis of the (Z)-isomer typically requires kinetically controlled reaction conditions. acs.org
The planarity of the molecule is influenced by the conjugation between the aromatic ring and the double bond. sigmaaldrich.com This stereochemical distinction is critical, as the reactivity and interaction of each isomer in subsequent synthetic steps can differ significantly.
| Property | (E)-β-Bromostyrene | (Z)-β-Bromostyrene |
| Synonyms | trans-β-Bromostyrene, [(E)-2-Bromoethenyl]benzene nih.gov | cis-β-Bromostyrene, [(Z)-2-Bromoethenyl]benzene nih.gov |
| CAS Number | 103-64-0 (for mixture) | 588-73-8 nih.gov |
| Molecular Formula | C₈H₇Br wikidata.org | C₈H₇Br fda.gov |
| Molecular Weight | 183.05 g/mol wikidata.org | 183.05 g/mol fda.gov |
| Melting Point | 7 °C | Data not consistently available |
| Boiling Point | 110-112 °C at 20 mmHg | Data not consistently available |
| Density | 1.427 g/mL at 25 °C | Data not consistently available |
| Refractive Index | n20/D 1.607 | Data not consistently available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-2-bromoethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br/c9-7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOONIIMQBGTDU-VOTSOKGWSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Isomeric SMILES |
C1=CC=C(C=C1)/C=C/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID601315060 | |
| Record name | trans-β-Bromostyrene | |
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Molecular Weight |
183.04 g/mol | |
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Physical Description |
Yellowish liquid with a strong floral odor; [Hawley] Yellow-green liquid; [MSDSonline] | |
| Record name | beta-Bromostyrene | |
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Boiling Point |
112 °C at 20 mm Hg | |
| Record name | BETA-BROMOSTYRENE | |
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Flash Point |
79 °C (closed cup) | |
| Record name | BETA-BROMOSTYRENE | |
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Solubility |
Insol in aqueous solution, Miscible with alcohol, ether, Sol in 4 volumes of 90% alcohol | |
| Record name | BETA-BROMOSTYRENE | |
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Density |
1.395-1.424 | |
| Record name | BETA-BROMOSTYRENE | |
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Vapor Pressure |
0.12 [mmHg] | |
| Record name | beta-Bromostyrene | |
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Color/Form |
Pale yellow oil., Yellowish liquid | |
CAS No. |
588-72-7, 103-64-0, 1335-06-4 | |
| Record name | trans-β-Bromostyrene | |
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| Record name | beta-Bromostyrene | |
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| Record name | beta-Bromostyrene, (E)- | |
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| Record name | (2-Bromovinyl)benzene | |
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| Record name | Benzene, (2-bromoethenyl)- | |
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| Record name | trans-β-Bromostyrene | |
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| Record name | Bromostyrene | |
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| Record name | β-bromostyrene | |
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| Record name | .BETA.-BROMOSTYRENE, (E)- | |
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| Record name | BETA-BROMOSTYRENE | |
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Melting Point |
min, - 2 °C | |
| Record name | BETA-BROMOSTYRENE | |
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Synthetic Methodologies for β Bromostyrene and Its Derivatives
Classical Approaches to β-Bromostyrene Synthesis
Classical methods for the synthesis of β-bromostyrene have historically relied on addition-elimination reactions and transformations of cinnamic acid derivatives. These foundational techniques established the groundwork for more modern and refined synthetic routes.
Bromination of Styrene (B11656) and Subsequent Isomerization
The direct bromination of styrene is a primary method for producing β-bromostyrene. This process typically involves the addition of bromine or a bromine source, such as N-bromosuccinimide (NBS), to styrene. The reaction conditions can be controlled to influence the formation of different isomers. A plausible mechanism involves the initial generation of a bromine radical from NBS upon heating. This radical then adds to the styrene to form a radical intermediate, which subsequently reacts with an oxidant like sodium persulfate (Na₂S₂O₈) to generate another intermediate. This intermediate then undergoes elimination of NaHSO₄ to yield β-bromostyrene. sci-hub.se
Research has shown that using N-bromosuccinimide as the brominating agent and sodium persulfate as an oxidant provides a convenient and straightforward method for the synthesis of β-bromostyrenes from styrenes. sci-hub.se This reaction is practical, operationally simple, and can be scaled up for larger syntheses. sci-hub.se
Preparation from Cinnamic Acid Dibromide via Aqueous Alkali Treatment
A well-established route to β-bromostyrene involves the treatment of cinnamic acid dibromide with an aqueous alkali solution. google.com This method proceeds through the addition of bromine to cinnamic acid to form 2,3-dibromo-3-phenylpropanoic acid. rsc.orgcsub.edu The resulting dibromide is then subjected to dehydrobromination and decarboxylation upon treatment with a base, yielding β-bromostyrene. The stereochemistry of the starting cinnamic acid and the reaction conditions can influence the isomeric composition of the final product. For instance, the reaction of erythro-α,β-dibromo-β-phenylpropionic acid with sodium azide (B81097) in N,N-dimethylformamide has been used to prepare (Z)-β-bromostyrene. orgsyn.org
Decarboxylative Bromination of Cinnamic Acid Derivatives
Decarboxylative bromination of cinnamic acid and its derivatives offers a direct conversion to β-bromostyrene, bypassing the isolation of intermediate dibromides. This approach has been explored through various catalytic and reaction systems.
The Hunsdiecker reaction, traditionally involving the use of silver salts of carboxylic acids, has been adapted for the synthesis of β-bromostyrenes from cinnamic acids. sharif.edu Catalytic versions of this reaction have been developed to avoid the use of stoichiometric heavy metal salts. For example, a chemoenzymatic Hunsdiecker-type reaction has been demonstrated using vanadium chloroperoxidase, which catalyzes the in situ formation of hypobromite (B1234621) from bromide and hydrogen peroxide. acs.orgtudelft.nl This reactive bromine species then induces the decarboxylative bromination of cinnamic acids. acs.org The selectivity of this reaction can be controlled by the reaction medium. acs.orgtudelft.nl
Another study evaluated the efficiency of various catalysts for the catalytic Hunsdiecker reaction of α,β-unsaturated carboxylic acids. organic-chemistry.org Lithium acetate (B1210297) was identified as a highly efficient catalyst, with triethylamine (B128534) also showing significant catalytic activity, particularly in an acetonitrile-water solvent system. organic-chemistry.org
Table 1: Comparison of Catalysts in the Hunsdiecker Reaction of Cinnamic Acid
| Catalyst | Brominating Agent | Solvent | Yield (%) | Reaction Time | Reference |
| Vanadium Chloroperoxidase | KBr/H₂O₂ | Citrate Buffer (pH 5) | 58 (isolated) | 10 h | acs.orgtudelft.nl |
| Lithium Acetate | NBS | Acetonitrile/Water | High | 1-5 min | organic-chemistry.org |
| Triethylamine | NBS | Acetonitrile/Water | 60-98 | 1-5 min | organic-chemistry.org |
This table presents a selection of catalytic systems for the Hunsdiecker reaction of cinnamic acid derivatives.
Microwave irradiation has been employed to accelerate the conversion of trans-cinnamic acid to β-bromostyrene. One approach involves the use of a polymer-supported bromoderivative of 2-pyrrolidone as a reagent under microwave conditions. researchgate.net This method allows for a rapid and selective decarboxylative bromination, achieving 100% conversion to trans-β-bromostyrene in a short time. researchgate.net The use of microwave assistance can significantly reduce reaction times compared to conventional heating methods. organic-chemistry.org
N-Bromosuccinimide (NBS) is a widely used reagent for the decarboxylative bromination of α,β-unsaturated carboxylic acids, including cinnamic acid. researchgate.netresearchgate.net The reaction is often catalyzed by a base or a metal salt. For instance, the use of NBS in the presence of a catalytic amount of lithium acetate in an aqueous polyacrylic acid solution has been shown to produce (E)-β-bromostyrene with high stereoselectivity and yield. google.com This method is advantageous due to its simple process, reduced pollution, and low cost. google.com
In some procedures, the reaction of trans-4-methoxycinnamic acid with NBS in dichloromethane (B109758) has been reported for the stereoselective synthesis of the corresponding aryl vinyl bromide. researchgate.netacs.org Furthermore, a tandem sequence involving the bromination of cinnamic acids to form isolable β-lactone intermediates, followed by decarboxylation, provides a stereospecific route to cis-β-bromostyrene derivatives. nih.govnih.govcancer.gov This process does not necessitate the purification of the β-lactone intermediate. nih.govnih.gov
Table 2: Synthesis of β-Bromostyrene using NBS
| Starting Material | Catalyst/Conditions | Product | Yield (%) | Reference |
| Cinnamic Acid | Lithium Acetate, Polyacrylic Acid (aq) | (E)-β-Bromostyrene | 95.1-97.7 | google.com |
| trans-4-Methoxycinnamic Acid | Dichloromethane | Aryl Vinyl Bromide | - | researchgate.netacs.org |
| Cinnamic Acids | Bromine then DBU | cis-β-Bromostyrene derivatives | up to 92 | nih.gov |
This table summarizes various methods for the synthesis of β-bromostyrene and its derivatives utilizing N-Bromosuccinimide.
Role of Catalytic Lithium Acetate in NBS-Mediated Reactions
The combination of N-Bromosuccinimide (NBS) and a catalytic quantity of lithium acetate provides an efficient method for the synthesis of (E)-β-arylvinyl bromides. This reaction proceeds via the microwave irradiation of the corresponding 3-arylpropenoic acids. organic-chemistry.org The use of NBS serves as a source of bromine for the reaction. organic-chemistry.org This method is notable for its rapid reaction times, often completing in just one to two minutes under microwave conditions. organic-chemistry.org
Decarboxylative Coupling of (E)-β-Bromostyrene with Phenylpropiolic Acid
Decarboxylative cross-coupling reactions are a powerful tool in organic synthesis for forming carbon-carbon bonds. In the context of synthesizing derivatives of β-bromostyrene, a hypothetical coupling between (E)-β-bromostyrene (a vinyl halide) and phenylpropiolic acid would fall into this class of reactions. Such transformations typically employ a transition metal catalyst, with palladium and copper being common choices. rsc.orgconsensus.app
The general mechanism for palladium-catalyzed decarboxylative coupling of an aryl halide with an alkynyl carboxylic acid, such as phenylpropiolic acid, may proceed through two predominant pathways. rsc.orgresearchgate.net In one pathway, the phenylpropiolic acid first undergoes decarboxylation, and the resulting alkyne couples with an aryl palladium(II) complex. rsc.org In the alternative pathway, the phenylpropiolic acid reacts with the aryl palladium(II) complex to form a carboxylated palladium intermediate, which then undergoes decarboxylation. rsc.org The reaction often requires a specific phosphine (B1218219) ligand, such as tri-tert-butylphosphine (B79228) (P(t)Bu₃), and an additive like tetra-n-butylammonium fluoride (B91410) (TBAF) to proceed to completion. nih.gov Similarly, copper-catalyzed systems, often in the presence of a ligand like 1,10-phenanthroline, can facilitate the decarboxylative coupling of propiolic acids to form new C(sp)-C(sp) bonds. researchgate.net These established principles form the basis for the potential coupling of (E)-β-bromostyrene with phenylpropiolic acid.
Debrominative Decarboxylation of Anti-2,3-dibromoalkanoic Acids
The stereoselective synthesis of (Z)-β-bromostyrenes can be efficiently achieved through the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. nih.gov These precursor acids are typically prepared from the corresponding trans-cinnamic acids. This method provides good to excellent yields and high selectivity for the (Z)-isomer. organic-chemistry.orgnih.gov
One effective system for this transformation involves treating the anti-2,3-dibromoalkanoic acid with potassium fluoride on alumina (B75360) (KF/Al₂O₃) as a base in a solvent mixture like DMF/H₂O at elevated temperatures. organic-chemistry.org The reaction is believed to proceed via an E2-like mechanism, involving the simultaneous loss of the carboxyl group and the bromide ion. organic-chemistry.org The stereochemical outcome is influenced by the electronic nature of substituents on the aromatic ring. While substrates with electron-withdrawing groups or unsubstituted phenyl groups yield the (Z)-isomer with high selectivity, those with strong electron-donating groups (e.g., methoxy) can favor the formation of the (E)-isomer. organic-chemistry.org
The following table summarizes the results for the synthesis of various (Z)-β-bromostyrene derivatives using the KF/Al₂O₃ method.
| Entry | Substituent on Phenyl Ring | Product | Yield (%) | Z:E Ratio |
| 1 | H | (Z)-β-Bromostyrene | 93 | 99:1 |
| 2 | 4-Cl | (Z)-β-Bromo-4-chlorostyrene | 95 | 99:1 |
| 3 | 4-Br | (Z)-β-Bromo-4-bromostyrene | 94 | 92:8 |
| 4 | 4-NO₂ | (Z)-β-Bromo-4-nitrostyrene | 98 | 99:1 |
| 5 | 4-CH₃ | (Z)-β-Bromo-4-methylstyrene | 94 | 86:14 |
| 6 | 4-OCH₃ | (E)-β-Bromo-4-methoxystyrene | 92 | 10:90 |
| 7 | 2-Cl | (Z)-β-Bromo-2-chlorostyrene | 94 | 99:1 |
Data sourced from research on the stereoselective synthesis of (Z)-β-bromostyrenes. organic-chemistry.org
Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction on Cinnamic Acid (for cis-β-Bromostyrene)
The synthesis of cis-β-bromostyrene (also known as (Z)-β-bromostyrene) can be accomplished starting from cis-cinnamic acid using a two-step sequence involving the Hell-Volhard-Zelinsky (HVZ) reaction. rsc.orgorganic-chemistry.org The HVZ reaction is a classic method for the α-halogenation of a carboxylic acid. consensus.appnih.gov
Step 1: Hell-Volhard-Zelinsky (HVZ) Reaction In the first step, cis-cinnamic acid undergoes an HVZ reaction to introduce a bromine atom at the α-position. organic-chemistry.org The reaction is typically carried out using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). nih.gov The PBr₃ converts the carboxylic acid into an acyl bromide, which can tautomerize to its enol form. researchgate.net This enol intermediate is then brominated at the α-carbon. researchgate.net The resulting α-bromo acyl bromide is subsequently hydrolyzed to yield the α-bromocarboxylic acid. organic-chemistry.org The stereochemistry of the double bond is not altered during this process, so starting with cis-cinnamic acid is crucial for obtaining the desired final product. organic-chemistry.org
Step 2: Elimination Reaction The α-bromocarboxylic acid produced in the first step is then subjected to an elimination reaction. rsc.orgorganic-chemistry.org Treatment with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), facilitates the removal of both the α-bromo group and the carboxyl group (as carbon dioxide), leading to the formation of cis-β-bromostyrene. rsc.orgorganic-chemistry.org
Stereoselective Synthesis of β-Bromostyrene Isomers
Controlling the stereochemistry of the double bond is a critical aspect of synthesizing β-bromostyrene. Specific methods have been developed to selectively produce either the (E) or (Z) isomer.
(E)-β-Bromostyrene Stereoselective Synthesis
A highly stereoselective method for preparing (E)-β-arylvinyl bromides involves the microwave-assisted reaction of 3-arylpropenoic acids with N-bromosuccinimide (NBS) and catalytic lithium acetate. organic-chemistry.org This approach is efficient and yields the (E)-isomer preferentially. organic-chemistry.org
Another strategy for the stereoselective synthesis of (E)-β-arylvinyl halides is a one-pot procedure based on a borylative coupling/halodeborylation protocol. nih.gov In this method, a styrene derivative undergoes a borylative coupling reaction. The subsequent halodeborylation using a halogenating agent like NBS results in the formation of the (E)-β-arylvinyl bromide with retention of configuration. nih.gov
(Z)-β-Bromostyrene Stereoselective Synthesis
The synthesis of (Z)-β-bromostyrene is effectively achieved through the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids, as detailed in section 2.1.4. organic-chemistry.orgnih.gov This method is highly stereoselective, yielding the (Z)-isomer in good to excellent yields, particularly when the aromatic ring is unsubstituted or contains electron-withdrawing groups. organic-chemistry.org
Another reported procedure involves the stereoselective reduction of a corresponding β,β-dibromostyrene derivative. researchgate.netprinceton.edu This approach has been used to synthesize (Z)-β-bromostyrene containing a trifluoromethyldiazirine group for photoaffinity labeling. researchgate.netprinceton.edu Additionally, cis-β-bromostyrene derivatives can be synthesized stereospecifically from cinnamic acids through the formation and subsequent reaction of β-lactone intermediates.
Methods for Achieving High Z-Selectivity (e.g., KF/Al₂O₃ in DMF:H₂O)
A notable advancement in the synthesis of (Z)-β-bromostyrenes involves the use of potassium fluoride on alumina (KF/Al₂O₃) as a base. sharif.edu This method provides an efficient pathway for the stereoselective synthesis of (Z)-β-arylvinylbromides from the corresponding anti-3-aryl-2,3-dibromopropanoic acids. sharif.edu The reaction is typically carried out in a dimethylformamide (DMF) and water (H₂O) solvent system. sharif.edu The use of KF/Al₂O₃ is advantageous due to it being a cheap, non-toxic, and stable base that can be easily separated from the reaction mixture upon completion. sharif.eduresearchgate.net
This method has demonstrated high Z-selectivity for a range of substituted cinnamic acid derivatives. sharif.edu However, it is important to note that the stereochemical outcome can be influenced by the nature of the substituents on the aromatic ring. For instance, substrates with strong electron-donating groups, such as a methoxy (B1213986) group, have been observed to yield the (E)-isomer in high yields. sharif.edu
Detailed findings from a study utilizing this methodology are presented below:
| Entry | Aryl Group | Z:E Ratio | Yield (%) |
| 1 | Phenyl | 95:5 | 85 |
| 2 | 4-Chlorophenyl | 98:2 | 82 |
| 3 | 2-Chlorophenyl | 86:14 | 80 |
| 4 | 3-Chlorophenyl | 99:1 | 88 |
| 5 | 2-Bromophenyl | 99:1 | 78 |
| 6 | 4-Bromophenyl | 92:8 | 80 |
| 7 | 4-Methylphenyl | 90:10 | 83 |
| 8 | 2-Methoxyphenyl | 20:80 | 75 |
| 9 | 4-Methoxyphenyl | 18:82 | 80 |
| Data sourced from Hosseinzadeh, R. et al. (2015). sharif.edu |
Stereoselective Reduction of β,β-Dibromostyrene Derivatives
Another effective strategy for the stereoselective synthesis of β-bromostyrene isomers is the reduction of β,β-dibromostyrene derivatives. nih.gov This approach allows for the preparation of both (E)- and (Z)-β-bromostyrenes. nih.gov A convenient procedure has been described for the synthesis of (E)- and (Z)-β-bromostyrene containing a trifluoromethyldiazirine group, which involves the stereoselective reduction of the corresponding trifluoromethyldiazirinyl β,β-dibromostyrene. nih.gov This method is particularly useful as it can be performed without damaging sensitive photophoric groups. nih.gov
Carboxyl-Halo-Elimination of Cinnamic Acid Dibromides
The carboxyl-halo-elimination of cinnamic acid dibromides presents a mild and efficient route to cis-β-bromostyrene analogs. researchgate.netscilit.com This reaction, when carried out using triethylamine in N,N-dimethylformamide (DMF) at room temperature, can achieve complete Z/E selectivity with good to excellent yields, ranging from 58.4% to 90.9%. researchgate.netscilit.com This method is valued for its mild conditions and high stereoselectivity. researchgate.netscilit.com
Synthesis from erythro-α,β-dibromo-β-phenylpropionic acid
The synthesis of (Z)-β-bromostyrene can be achieved from erythro-α,β-dibromo-β-phenylpropionic acid. orgsyn.org This starting material is prepared from trans-cinnamic acid. orgsyn.org The subsequent transformation to (Z)-β-bromostyrene proceeds with high stereospecificity. orgsyn.org
Controlling Stereochemistry in Synthesis: Kinetic vs. Thermodynamic Control
The stereochemical outcome of β-bromostyrene synthesis can often be directed by applying principles of kinetic versus thermodynamic control. acs.orgwikipedia.org
Kinetic control favors the product that is formed faster, which typically corresponds to the reaction pathway with the lower activation energy. wikipedia.orglibretexts.org These conditions are often achieved at lower reaction temperatures and shorter reaction times. wikipedia.orgstackexchange.com The product formed under these conditions is known as the kinetic product. wikipedia.org
Thermodynamic control , on the other hand, favors the most stable product, which corresponds to the product with the lowest Gibbs free energy. wikipedia.orglibretexts.org These conditions are typically established at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium. wikipedia.orgstackexchange.com The resulting product is referred to as the thermodynamic product. wikipedia.org
In the context of β-bromostyrene synthesis, it has been demonstrated that the Z-isomer is often the kinetic product, while the E-isomer is the more thermodynamically stable product. acs.org Therefore, by carefully selecting the reaction conditions, one can selectively synthesize the desired isomer. acs.orgwikipedia.org
One-Pot Stereospecific Transformation of Cinnamic Acid Derivatives
A significant advancement in the synthesis of β-bromostyrenes is the development of one-pot procedures that directly convert cinnamic acids into the desired products. researchgate.netscilit.com One such method involves the tandem substitutive bromination-decarboxylation of cinnamic acids, which proceeds through isolable β-lactone intermediates to stereospecifically yield cis-β-bromostyrene derivatives. nih.govnih.gov This one-pot approach is highly efficient as it often does not require the purification of the intermediate β-lactones. nih.govnih.gov
Another one-pot procedure has been developed for the direct transformation of cinnamic acids to β-bromostyrenes via the carboxyl-halo-elimination of the in-situ generated cinnamic acid dibromides. researchgate.netscilit.com This method, using triethylamine in DMF, provides a straightforward route to cis-β-bromostyrene analogs with high Z-selectivity. researchgate.netscilit.com
Novel Synthetic Routes and Methodological Advancements
Research continues to uncover novel and improved methods for the synthesis of β-bromostyrene and its derivatives. One such advancement is a borylative coupling/halodeborylation protocol that allows for the stereoselective synthesis of both (E)- and (Z)-β-arylvinyl bromides from styrenes and vinyl boronates. rsc.org Additionally, a stereoselective multicomponent synthesis of (Z)-β-bromo Baylis-Hillman ketones has been developed using magnesium bromide as both a Lewis acid promoter and a bromine source. organic-chemistry.org Furthermore, a process for the simultaneous production of bromostyrene and an alkyl bromide has been patented, which involves the reaction of α-bromoethyl bromobenzene (B47551) or β-bromoethyl bromobenzene with an alkanol in the presence of a molten alkali or alkaline earth metal bromide at high temperatures. google.com
Tandem Reactions for β-Bromostyrene Derivatives
Tandem reactions, where multiple bond-forming or breaking events occur in a single pot without isolating intermediates, represent a highly efficient strategy in organic synthesis. A notable example is the stereospecific synthesis of cis-β-bromostyrene derivatives from cinnamic acids. nih.govnih.gov This process proceeds through a tandem substitutive bromination-decarboxylation sequence. nih.gov
The reaction is initiated by the bromination of a cinnamic acid, which, rather than leading to a vicinal dibromide, forms a stable β-lactone intermediate. nih.gov This β-lactone can be isolated and purified, though it is not necessary for the successful completion of the sequence. nih.govnih.gov The crude or purified β-lactone is then treated with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to induce decarboxylation and elimination. nih.gov
The mechanism involves the deprotonation of the α-proton by DBU, followed by an E1cb-like elimination that displaces the C–O bond, leading to a carboxylate intermediate. nih.gov Subsequent decarboxylation of this intermediate generates a Z-vinyl carbanion, which is then protonated to yield the final cis-β-bromostyrene product stereospecifically. nih.gov This method is effective for a variety of substituents on the aromatic ring of the parent cinnamic acid. nih.gov
Table 1: Synthesis of cis-β-Bromostyrene Derivatives from Cinnamic Acids via a Tandem Reaction nih.gov
| Cinnamic Acid Reactant (Substituent) | Resulting cis-β-Bromostyrene Product | Overall Yield (%) |
|---|---|---|
| Cinnamic acid (H) | cis-β-Bromostyrene | 85 |
| 4-Methylcinnamic acid | 4-Methyl-cis-β-bromostyrene | 82 |
| 4-Chlorocinnamic acid | 4-Chloro-cis-β-bromostyrene | 90 |
| 4-Bromocinnamic acid | 4-Bromo-cis-β-bromostyrene | 92 |
| 3-Nitrocinnamic acid | 3-Nitro-cis-β-bromostyrene | 88 |
Polymer-Supported Reagents in β-Bromostyrene Synthesis
The use of polymer-supported reagents in organic synthesis is a powerful technique that simplifies product purification, allows for the use of excess reagents to drive reactions to completion, and enables the potential for automation and catalyst recycling. cam.ac.ukprinceton.edu These advantages are realized by immobilizing a reagent onto an insoluble polymer backbone, which allows for its removal from the reaction mixture by simple filtration. cam.ac.uk
In the context of β-bromostyrene synthesis, a novel polymeric reagent has been developed for the decarboxylative bromination of trans-cinnamic acid to produce trans-β-bromostyrene. researchgate.net This reagent was synthesized by anchoring bromo-derivatives of 2-pyrrolidone onto a divinylbenzene (B73037) cross-linked polystyrene matrix. researchgate.net The application of this polymer-supported reagent, particularly when combined with microwave irradiation, resulted in 100% conversion and selectivity in a very short reaction time under solvent-free conditions. researchgate.net The simple filtration workup and the stability of the polymeric reagent for reuse are significant benefits of this method. cam.ac.ukresearchgate.net
The general advantages of employing polymer-supported reagents over traditional solution-phase methods are numerous and impactful. princeton.eduresearchgate.net
Table 2: Comparison of Polymer-Supported and Conventional Synthesis Approaches cam.ac.ukprinceton.edu
| Feature | Polymer-Supported Reagent Approach | Conventional Solution-Phase Approach |
|---|---|---|
| Purification | Simple filtration to remove the reagent. | Often requires complex methods like chromatography or extraction. |
| Reagent Use | Excess reagent can be used to drive reaction to completion without complicating workup. | Use of excess reagent complicates purification. |
| Automation | Well-suited for automated and flow-through reactor systems. | Automation is more complex to implement. |
| Reagent Handling | Toxic or hazardous reagents are often safer to handle when bound to a solid support. | Direct handling of potentially hazardous reagents is required. |
| Recycling | Reagent can often be recovered, regenerated, and reused, reducing cost and waste. | Reagent is typically consumed or difficult to recover. |
| Reaction Monitoring | Reaction progress can be easily monitored using standard techniques (TLC, LC-MS). | Standard monitoring techniques are readily applicable. |
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering dramatic reductions in reaction times, increased product yields, and often enhanced product purity compared to conventional heating methods. ijnrd.orgnih.gov Microwave heating operates through the direct interaction of electromagnetic radiation with polar molecules (dipolar polarization) and ions (ionic conduction) in the reaction mixture. rasayanjournal.co.in This leads to efficient and rapid internal heating, unlike conventional methods that rely on external heat transfer through the vessel walls. anton-paar.com
This technology has been effectively applied to the synthesis of β-bromostyrene. For instance, the conversion of trans-cinnamic acid to trans-β-bromostyrene using a polymer-supported brominating agent under microwave exposure was completed in just 5 minutes. researchgate.net In contrast, similar reactions under conventional conditions can take several hours to complete. oatext.com The rapid, localized heating provided by microwaves can accelerate reaction rates significantly, a principle demonstrated across a wide range of organic transformations. nih.gov
Another example is the microwave-induced reaction of anti-3-aryl-2,3-dibromopropanoic acids, which yields (E)-β-arylvinyl bromides. researchgate.net The benefits of microwave irradiation are not limited to speed; they often include higher yields and cleaner reaction profiles with fewer side-products. rasayanjournal.co.in This efficiency is a key driver for the adoption of microwave chemistry in both academic research and industrial applications like drug discovery. nih.gov
Table 3: Comparison of Microwave-Assisted vs. Conventional Heating in Synthesis
| Reaction | Method | Reaction Time | Yield | Reference(s) |
|---|---|---|---|---|
| Decarboxylative bromination of trans-cinnamic acid | Microwave-assisted (solvent-free) | 5 minutes | 100% | researchgate.net |
| Hydrolysis of benzamide (B126) to benzoic acid | Microwave-assisted | 7 minutes | 99% | rasayanjournal.co.in |
| Hydrolysis of benzamide to benzoic acid | Conventional heating | 1 hour | N/A | rasayanjournal.co.in |
| Synthesis of quinoline-fused benzodiazepines | Microwave-assisted | N/A | 92-97% | nih.gov |
Chemical Reactivity and Mechanistic Investigations of β Bromostyrene
Fundamental Reaction Pathways
β-Bromostyrene, a type of vinyl halide, can undergo nucleophilic substitution, although its reactivity is generally lower than that of saturated alkyl halides. libretexts.org This reduced reactivity is attributed to the sp² hybridization of the vinylic carbon, which forms a stronger carbon-bromine bond compared to an sp³ carbon. libretexts.orgstackexchange.com Furthermore, steric hindrance from the phenyl group and electron density from the double bond can impede the typical backside attack required for a classic Sₙ2 mechanism. libretexts.org
Despite these constraints, nucleophilic substitution on β-bromostyrene can proceed through various mechanistic pathways depending on the nucleophile and reaction conditions. These pathways include addition-elimination sequences or radical-mediated routes like the Sᵣₙ1 mechanism. acs.orgacs.org For instance, β-bromostyrene is utilized as a precursor in the synthesis of other organic compounds, such as cinnamonitriles, through reactions with cyanide nucleophiles. youtube.com Organocuprate reagents (Gilman reagents) can also effectively displace the bromine atom to form new carbon-carbon bonds, a reaction that is useful for creating more complex styrene (B11656) derivatives. youtube.comwikipedia.org These reactions highlight the utility of β-bromostyrene as a versatile building block in organic synthesis, capable of forming new bonds at the vinylic position under appropriate conditions. acs.orgorgsyn.org
The carbon-carbon double bond in β-bromostyrene is susceptible to electrophilic addition. A notable example of this type of reaction is the Prins reaction, which involves the acid-catalyzed addition of an aldehyde, such as formaldehyde, to an alkene. wikipedia.orgorganic-chemistry.orgjk-sci.com In this reaction, the acid catalyst protonates the formaldehyde, making it a potent electrophile. wikipedia.org The π-electrons of the β-bromostyrene double bond then attack the activated formaldehyde.
This attack preferentially forms a carbocation intermediate at the benzylic position (the carbon atom attached to the phenyl group). libretexts.org The benzylic carbocation is significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring. The subsequent step involves the capture of this carbocation by a nucleophile present in the medium, which could be water, the conjugate base of the acid, or another molecule of formaldehyde. wikipedia.org Studies on the Prins reaction with β-halostyrenes have indicated that the mechanism can be complex and is not always stereospecific. acs.org The final product depends on the specific reaction conditions, such as temperature and the presence or absence of water, which can lead to the formation of 1,3-diols, allylic alcohols, or dioxanes. wikipedia.org
β-Bromostyrene can participate in radical reactions, such as the addition of dinitrogen tetroxide (N₂O₄). stackexchange.com Dinitrogen tetroxide exists in equilibrium with nitrogen dioxide (NO₂), a radical species that can initiate addition across the double bond. wikipedia.org The reaction mechanism is believed to involve a radical chain process. libretexts.orglibretexts.org
The process begins with the homolytic cleavage of a weak bond in a reagent, often initiated by heat or light, to create a radical. wikipedia.org In the case of dinitrogen tetroxide, the NO₂ radical adds to the alkene double bond. wikipedia.org This addition occurs regioselectively to form the more stable radical intermediate, which in the case of β-bromostyrene would be the benzylic radical. libretexts.org This intermediate then reacts further to yield the final products. The reaction of β-bromostyrene with dinitrogen tetroxide can result in a mixture of products, including a vicinal dinitro compound and a nitro-nitrite ester, through a radical displacement pathway. stackexchange.comwikipedia.org
Elimination reactions of β-bromostyrene isomers (cis and trans) to form phenylacetylene (B144264) demonstrate significant stereochemical influence on reaction rates and mechanisms. The dehydrobromination of these isomers shows that the reaction proceeds via different pathways, which is reflected in their kinetic data. youtube.comkhanacademy.org
The trans-isomer undergoes elimination via a concerted E2 mechanism. chemistrysteps.com This pathway requires a specific anti-periplanar arrangement of the β-hydrogen and the bromine leaving group, where they are positioned at a 180° dihedral angle to each other for the transition state. chemistrysteps.comlibretexts.orglibretexts.org
Conversely, the cis-isomer is unable to achieve this anti-periplanar geometry easily. Instead, it is proposed to undergo elimination through a multi-stage, carbanion-intermediate process, known as the E1cB (Elimination, Unimolecular, conjugate Base) mechanism. libretexts.orgmasterorganicchemistry.com In this pathway, a strong base first removes the β-proton to form a resonance-stabilized carbanion (the conjugate base). masterorganicchemistry.com In the subsequent, rate-determining step, this carbanion expels the bromide ion to form the alkyne. libretexts.orgmasterorganicchemistry.com The stability of the intermediate carbanion facilitates this pathway for the cis-isomer. masterorganicchemistry.com
The stereochemical requirements of these pathways lead to vastly different reaction rates, as shown in the table below.
Table 1: Rate Constants for Dehydrobromination of β-Bromostyrene Isomers
| Isomer | Base/Solvent | Temperature (°C) | Rate Constant (k, L mol⁻¹ sec⁻¹) | Relative Rate (cis/trans) |
|---|---|---|---|---|
| cis-β-Bromostyrene | EtO⁻/EtOH | 25 | 2.6 x 10⁻³ | ~7.4 x 10⁵ |
| trans-β-Bromostyrene | EtO⁻/EtOH | 79.6 | 1.1 x 10⁻⁵ | 1 |
Data compiled from studies on alkaline dehydrobromination. The rate for the cis-isomer at 79.6°C is extrapolated for comparison.
This dramatic difference in reactivity, with the cis-isomer reacting over 100,000 times faster than the trans-isomer under similar conditions, underscores the profound impact of substrate stereochemistry on elimination reaction pathways. rsc.org The stereospecificity of the E2 reaction is dictated by the starting material's configuration, while E1cB reactions proceed through a distinct carbanionic intermediate. libretexts.orglibretexts.org
Cross-Coupling Reactions of β-Bromostyrene
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide, such as β-bromostyrene, and an alkene. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its ability to synthesize substituted alkenes, often with excellent stereoselectivity for the E (trans) isomer. organic-chemistry.orgnih.gov β-Bromostyrene serves as an excellent substrate for this transformation, coupling with a variety of alkenes to produce conjugated dienes and other complex unsaturated systems. researchgate.net
The catalytic cycle of the Heck reaction generally involves three key steps: wikipedia.orglibretexts.org
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of β-bromostyrene, forming a palladium(II) complex.
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond. This step typically occurs in a syn-fashion.
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the new alkene product and a palladium-hydride species. This step regenerates the double bond.
Reductive Elimination: The palladium(0) catalyst is regenerated by reaction with a base, which removes the hydride and the halide from the palladium center, allowing the catalytic cycle to continue. libretexts.org
The Heck reaction of β-bromostyrene has been applied in the synthesis of numerous compounds. For example, its coupling with styrene produces 1,4-diphenyl-1,3-butadiene, a key structural motif in materials science. researchgate.netresearchgate.net Similarly, reacting β-bromostyrene with acrylates leads to the formation of cinnamic acid derivatives, which are valuable intermediates in pharmaceuticals. researchgate.net The versatility of the reaction is enhanced by the wide range of catalysts, bases, and solvents that can be employed, allowing for optimization for specific substrates. organic-chemistry.orgresearchgate.net
Table 2: Examples of Heck Reactions with β-Bromostyrene
| Alkene Partner | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | (E,E)-1,4-Diphenyl-1,3-butadiene |
| Methyl Acrylate | Pd/C | Na₂CO₃ | NMP | Methyl (E)-cinnamate |
| n-Butyl Acrylate | Pd(OAc)₂ / Imidazolium Salt | K₂CO₃ | DMF | n-Butyl (E)-cinnamate |
This table represents typical conditions and products for the Heck reaction involving β-bromostyrene.
The reaction's broad functional group tolerance and predictable stereochemical outcome make it a cornerstone of modern organic synthesis. nih.govlibretexts.org
Suzuki-Miyaura Coupling and its Synthetic Utility
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron species with an organohalide using a palladium catalyst and a base. wikipedia.org This reaction is widely employed to synthesize a variety of important structures, including polyolefins, styrenes, and substituted biphenyls. wikipedia.org β-bromostyrene, as a vinyl halide, is a suitable substrate for this transformation, providing access to a range of stilbene (B7821643) derivatives and other complex conjugated systems.
The catalytic cycle for the Suzuki-Miyaura reaction involving β-bromostyrene generally proceeds through three key steps: libretexts.org
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of β-bromostyrene, forming a Pd(II) intermediate. libretexts.org
Transmetalation : The organoboron compound (e.g., an arylboronic acid) is activated by a base to form a boronate complex. wikipedia.orgorganic-chemistry.org This complex then transfers its organic group to the Pd(II) center, displacing the bromide and forming a new diorganopalladium(II) species. wikipedia.org
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the complex, forming the final product (e.g., a substituted stilbene) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org
The synthetic utility of applying the Suzuki-Miyaura reaction to β-bromostyrene lies in its ability to create C(sp²)–C(sp²) bonds with high stereospecificity, typically with retention of the double bond geometry. This allows for the controlled synthesis of specific isomers of products like stilbenes. The reaction conditions are generally mild and tolerant of a wide variety of functional groups, making it a versatile tool in complex molecule synthesis. wikipedia.orgresearchgate.net
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature | Product | Yield | Citation |
| Phenylboronic acid | Pd(PPh₃)₄ (1-3%) | Na₂CO₃ or K₃PO₄ | Toluene/Water or Dioxane | 80-100 °C | (E)-Stilbene | High | wikipedia.org, libretexts.org |
Other Organometallic Coupling Reactions
Reaction with Tertiary Alkyl Grignard Reagents Catalyzed by Nickel(II) Complexes
The cross-coupling of vinyl halides with sterically hindered Grignard reagents, such as tertiary alkylmagnesium halides, presents a significant challenge due to issues like slow reaction rates and competing side reactions. However, nickel catalysis has proven effective for this transformation. A seminal example is the coupling of β-bromostyrene with tert-butylmagnesium chloride, catalyzed by a nickel complex bearing a 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand. acs.org This reaction successfully constructs a quaternary carbon center adjacent to a double bond. acs.org
Later developments have shown that the addition of 1,3-butadiene (B125203) can remarkably enhance the efficiency of nickel-catalyzed cross-coupling reactions between Grignard reagents and alkyl or vinyl halides, often allowing the reaction to proceed without the need for phosphine (B1218219) ligands. nih.govpsu.edu The proposed mechanism suggests that the Ni(0) catalyst reacts with two molecules of 1,3-butadiene to form a bis-π-allyl nickel complex. psu.edunih.gov This complex then reacts with the Grignard reagent to generate an anionic η¹,η³-octadienediylnickelate complex, which is the key intermediate that reacts with the electrophile (β-bromostyrene). psu.edunih.gov This methodology provides an efficient route for coupling primary and secondary alkyl and aryl Grignard reagents with substrates like β-bromostyrene under mild conditions. nih.gov
Table 2: Nickel-Catalyzed Coupling of β-Bromostyrene with a Tertiary Grignard Reagent
| Grignard Reagent | Catalyst | Conditions | Product | Notes | Citation |
| t-BuMgCl | NiCl₂(dppf) | Ether | tert-Butylstyrene | Pioneering work demonstrating coupling with a sterically demanding nucleophile. | acs.org |
Palladium-Catalyzed Reactions with Organolithium Compounds
Organolithium reagents are highly reactive nucleophiles, which can lead to challenges in selective cross-coupling, including side reactions like lithium-halogen exchange. Despite this, palladium-catalyzed protocols have been developed for the efficient and selective cross-coupling of organolithium compounds with aryl and alkenyl bromides. rug.nl These reactions proceed rapidly under mild conditions, often at room temperature. rug.nl
A specific application of this methodology is the reaction of (E)-β-bromostyrene with phenyllithium. unimi.it In the presence of a palladium catalyst with a bulky phosphine ligand, such as Pd(PtBu₃)₂, the reaction proceeds smoothly to afford (E)-stilbene in good yield, with retention of the double bond's configuration. unimi.it The success of the reaction relies on the catalytic cycle (oxidative addition, transmetalation, reductive elimination) being significantly faster than the competing lithium-halogen exchange pathway. rug.nl
Table 3: Palladium-Catalyzed Coupling of (E)-β-Bromostyrene with Phenyllithium
| Organolithium Reagent | Catalyst (mol%) | Solvent | Temperature | Residence Time | Product | Yield | Citation |
| Phenyllithium | Pd(PtBu₃)₂ (2.5%) | Toluene | Room Temp. | 40 sec (in flow) | (E)-Stilbene | 70% | unimi.it |
Copper-Catalyzed Preparation of Enynes via Coupling with Alkynes
The synthesis of conjugated enynes, which are valuable building blocks in organic chemistry, can be achieved via the cross-coupling of vinyl halides with terminal alkynes. rsc.org This transformation is famously known as the Sonogashira coupling, which typically employs a palladium catalyst with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org However, copper-only catalyzed systems have also been developed. organic-chemistry.org
For instance, hydroxyapatite-supported copper(I) has been shown to efficiently catalyze the Sonogashira-type coupling of terminal alkynes with styrenyl bromides. organic-chemistry.org A key feature of this reaction is its stereospecificity; trans-β-bromostyrene yields the corresponding trans-enyne product, indicating retention of configuration. organic-chemistry.org The mechanism of copper-catalyzed Sonogashira reactions involves the formation of a copper acetylide intermediate, which then participates in the coupling process. wikipedia.orgbeilstein-journals.org This palladium-free approach offers a more economical and sometimes more selective route to enyne synthesis. researchgate.net
Table 4: Copper-Catalyzed Enyne Synthesis from a Styrenyl Bromide (Note: This table represents a typical reaction based on general procedures for styrenyl bromides.)
| Styrenyl Bromide | Alkyne | Catalyst | Base | Solvent | Product | Notes | Citation |
| trans-β-Bromostyrene | Phenylacetylene | Hydroxyapatite-Cu(I) | K₃PO₄ | Toluene | trans-1,4-Diphenylbut-1-en-3-yne | Reaction proceeds with retention of stereochemistry. | organic-chemistry.org |
Catalyst Development and Evaluation Using β-Bromostyrene
The development of new, more efficient, and robust catalysts for cross-coupling reactions is a major focus of chemical research. In these studies, a set of standard substrates is often used to benchmark the performance of a new catalyst against existing systems. β-bromostyrene, as a representative and readily available vinyl bromide, often serves as such a benchmark substrate.
For example, the pioneering work on nickel-catalyzed cross-coupling of sterically demanding tertiary Grignard reagents used β-bromostyrene to demonstrate the viability of the transformation. acs.org The success of this challenging reaction highlighted the unique capabilities of the nickel-dppf catalyst system. acs.org Similarly, when novel palladium catalysts are developed, such as those incorporating N-heterocyclic carbene (NHC) or imidazole (B134444) ligands, their scope and activity are typically evaluated by testing them with a range of electrophiles, including aryl halides and vinyl halides like β-bromostyrene. researchgate.netresearchgate.net The yield, reaction time, and catalyst loading required for the successful coupling of β-bromostyrene provide key metrics for assessing the new catalyst's effectiveness.
Mechanistic Studies of β-Bromostyrene Transformations
The elucidation of reaction mechanisms is fundamental to understanding and controlling the outcomes of chemical transformations. For β-bromostyrene, a versatile synthetic intermediate, a variety of mechanistic studies have been conducted to probe the pathways of its formation and subsequent reactions. These investigations, employing a range of experimental and computational techniques, have provided valuable insights into the factors governing reactivity and stereoselectivity.
Mechanistic Pathways of Elimination Reactions (e.g., E1cb mechanism)
The elimination reactions that form β-bromostyrene and other related vinyl halides can proceed through several mechanistic pathways, with the E1cb (Elimination, Unimolecular, Conjugate Base) mechanism being a significant route under specific conditions. wikipedia.orgmasterorganicchemistry.com The E1cb mechanism is a two-step process that is favored when a molecule has an acidic hydrogen on its β-carbon and a relatively poor leaving group on the α-carbon. wikipedia.org The initial step involves the deprotonation of the β-carbon to form a carbanion intermediate. wikipedia.orgmasterorganicchemistry.com The stability of this carbanion is a crucial factor, and it is enhanced by the presence of electron-withdrawing groups. wikipedia.org In the second step, the leaving group departs, leading to the formation of the alkene. masterorganicchemistry.com
In the context of β-bromostyrene synthesis, an E1cb-like mechanism has been proposed for the conversion of β-lactone intermediates derived from cinnamic acids. nih.gov Treatment of these lactones with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), leads to the deprotonation of the α-proton to form a carbanion. nih.gov This is followed by the elimination of the carboxylate group to form the (Z)-β-bromostyrene. nih.gov The stereospecific formation of the Z-isomer suggests that the decarboxylation is not a concerted or thermal process. nih.gov
It is important to distinguish the E1cb mechanism from the more common E1 and E2 pathways. youtube.com The E1 mechanism is a two-step process involving the initial formation of a carbocation, which is favored by good leaving groups and the absence of a strong base. youtube.comlibretexts.org The E2 mechanism is a concerted, one-step process where the proton abstraction and leaving group departure occur simultaneously, typically requiring a strong base. youtube.comlibretexts.org
Stereochemistry and Mechanism of Transformation from Cinnamic Acid Dibromide
The transformation of cinnamic acid dibromide to β-bromostyrene is a classic reaction that has been studied to understand the interplay between reaction conditions and stereochemical outcomes. acs.orgacs.org The stereochemistry of the resulting β-bromostyrene is highly dependent on the solvent used in the reaction. acs.org
When the sodium salt of erythro-cinnamic acid dibromide is treated in absolute ethanol (B145695), the reaction proceeds primarily through a concerted trans-elimination of carbon dioxide and bromide ion, a process analogous to the E2 reaction. acs.org This pathway leads to the predominant formation of cis-β-bromostyrene. acs.org In contrast, when the reaction is carried out in water, the major product is trans-β-bromostyrene. acs.org This outcome is attributed to a mechanism that begins with the ionization of the carboxyl group, followed by decarboxylation, which is reminiscent of the E1 mechanism. acs.org
A stereospecific synthesis of cis-β-bromostyrene derivatives from cinnamic acids has been developed, proceeding through isolable β-lactone intermediates. nih.gov The bromination of cinnamic acids yields these β-lactones, which upon treatment with a base like DBU, are converted to cis-β-bromostyrenes. nih.gov
Influence of Solvent Effects on Stereochemical Outcomes
Solvent properties, such as polarity, hydrogen-bonding capability, and dielectric constant, can significantly influence the rate, selectivity, and even the mechanism of a reaction. researchgate.netrsc.org In the case of β-bromostyrene synthesis from cinnamic acid dibromide, the choice of solvent dictates the predominant stereoisomer formed. acs.org
As detailed in the preceding section, the use of a non-polar, aprotic solvent like absolute ethanol favors a concerted E2-like mechanism, resulting in cis-β-bromostyrene. acs.org Conversely, a polar, protic solvent like water promotes an E1-like mechanism, leading to the formation of the more stable trans-β-bromostyrene. acs.org This demonstrates the profound impact of the solvent in directing the reaction pathway and consequently, the stereochemical outcome. The solvent's ability to stabilize charged intermediates, such as the carbocation in the E1-like pathway, is a key factor in this control. surrey.ac.ukresearchgate.net
The following table summarizes the effect of the solvent on the stereochemical outcome of the reaction of the sodium salt of erythro-cinnamic acid dibromide.
| Solvent | Major Product | Proposed Mechanism |
| Absolute Ethanol | cis-β-Bromostyrene | E2-like |
| Water | trans-β-Bromostyrene | E1-like |
Computational Modeling (e.g., DFT calculations) for Reaction Mechanisms
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms in organic chemistry. nih.govosti.govmdpi.com DFT calculations allow for the exploration of potential energy surfaces, the characterization of transition states and intermediates, and the prediction of reaction pathways and product distributions. researchgate.net
For reactions involving styrenyl systems, DFT has been used to study the mechanism of various transformations. For instance, in the context of cycloaddition reactions, DFT calculations have been employed to elucidate whether a reaction proceeds through a concerted or a stepwise mechanism. nih.gov These studies can provide detailed information about the electronic structure of transition states and the factors that control regioselectivity and stereoselectivity. mdpi.com While specific DFT studies focused solely on the elimination reactions of β-bromostyrene are not extensively detailed in the provided results, the application of these methods to similar systems highlights their potential to provide deep mechanistic insights. For example, DFT has been used to study the mechanism of the synthesis of α-cyanophosphonates from β-nitrostyrenes, providing a detailed understanding of the reaction pathways. researchgate.net
Mechanistic Insights in Iron-Catalyzed Cross-Coupling Reactions Involving β-Bromostyrene
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods using precious metals. nih.govnih.gov Mechanistic studies of these reactions are challenging due to the often paramagnetic nature of the iron species involved. nih.gov However, a combination of experimental techniques and computational studies has begun to unravel the complex mechanisms at play. rsc.orgresearchgate.net
In the context of reactions involving β-bromostyrene, studies have shown that the nature of the organoiron species is crucial. For example, the reaction of β-bromostyrene with certain iron-magnesium reagents did not initially lead to the cross-coupled product. nih.gov However, the addition of more Grignard reagent triggered the rapid and selective formation of the desired product, indicating a complex, multi-metallic reactive species. nih.gov
The addition of co-solvents like N-methyl-2-pyrrolidone (NMP) can significantly alter the reaction pathway by influencing the nature of the in situ generated organoiron species. nih.gov For instance, in the presence of NMP, a homoleptic trimethyliron(II) ferrate is formed, which reacts directly with β-bromostyrene to give the cross-coupled product. nih.gov This is in contrast to the reaction without NMP, which requires an additional equivalent of the Grignard reagent after the initial reaction with the electrophile. nih.gov These findings highlight the diverse and subtle mechanistic pathways accessible in iron-catalyzed cross-coupling reactions. researchgate.net
Applications of β Bromostyrene in Advanced Organic Synthesis
Preparation of Specific Compounds
Cinnamonitriles
β-Bromostyrene has been employed in the one-pot synthesis of cinnamonitriles chemicalbook.comsigmaaldrich.comscientificlabs.ie. This transformation typically involves the reaction of β-bromostyrene with cyanide sources, such as potassium cyanide, often facilitated by catalysts or specific reaction conditions to achieve efficient conversion epa.govresearchgate.netchemsrc.com. For instance, a method utilizing β-bromostyrene and potassium [¹³C]cyanide has been reported for the synthesis of ¹³C-labeled cinnamonitrile, a compound with both aromatic and nitrile functionalities epa.gov.
Ethyl Z- and E-α,α-difluoro-4-phenyl-3-butenoate
The synthesis of pure ethyl Z- and E-α,α-difluoro-4-phenyl-3-butenoate has been achieved using β-bromostyrene chemicalbook.comsigmaaldrich.comlookchem.comscientificlabs.ienih.gov. These procedures involve stereocontrolled additions of difluoroacetate (B1230586) esters to β-bromostyrene. The stereochemistry of the resulting products is influenced by the reaction mechanism and conformational equilibria of intermediates, allowing for the selective production of either the Z or E isomer nih.gov.
1,3-Diphenyl-1-butene
β-Bromostyrene is utilized in the preparation of 1,3-diphenyl-1-butene chemicalbook.comsigmaaldrich.comlookchem.comscientificlabs.ie. This synthesis often involves dimerization reactions of styrene (B11656) derivatives, where β-bromostyrene can act as a precursor or be involved in catalytic processes leading to this specific dimer. For example, palladium-catalyzed dimerization of styrene, often yielding trans-1,3-diphenyl-1-butene, has been extensively studied, with β-bromostyrene being a related compound in this area of research researchgate.net.
β-tert-Butylstyrene
The synthesis of β-tert-butylstyrene can be accomplished via cross-coupling reactions involving β-bromostyrene. Specifically, it can be coupled with tert-butylmagnesium chloride in the presence of a nickel catalyst, such as dichloro[1,1′-bis(diphenylphosphino)ferrocene]nickel(II), to yield β-tert-butylstyrene chemicalbook.comsigmaaldrich.comlookchem.comscientificlabs.iechemnet.comsigmaaldrich.com.
γ-But-2-enolactone
β-Bromostyrene can be converted to γ-but-2-enolactone through reactions with nickel carbonyl in the presence of alkynes chemicalbook.comsigmaaldrich.comlookchem.comscientificlabs.iechemnet.comresearchgate.net. This transformation involves the reactivity of β-bromostyrene with nickel carbonyl in polar, coordinating solvents, leading to the formation of γ-but-2-enolactone dimers researchgate.net.
Building Blocks for Polymers and Materials Science
β-Bromostyrene's inherent reactivity and structural features make it a valuable monomer and building block for creating advanced polymeric materials with tailored properties.
Incorporation into Polymers for Tailored Properties
β-Bromostyrene can be incorporated into polymer chains through various polymerization techniques. Its inclusion allows for the modification of polymer properties, leading to enhanced thermal stability, improved electrical conductivity, and altered optical characteristics benchchem.com. For instance, the bromine atom can influence electronic properties, while the styrene backbone provides a framework for macromolecular design. Researchers utilize β-bromostyrene in polymerization reactions to create materials with specific functionalities for applications in electronics and photonics benchchem.com.
The ability to copolymerize β-bromostyrene with other monomers allows for fine-tuning of polymer properties. For example, it can be used in the development of functionalized polystyrene resins for solid-phase synthesis, where the incorporation of specific monomers influences the resin's flexibility and chemical properties researchgate.net.
Table 1: Key Synthetic Applications of β-Bromostyrene
| Target Compound | Reaction Type / Precursor Role | Key Reagents/Catalysts | References |
| Cinnamonitriles | One-pot synthesis; precursor for nitrile functionality | Potassium cyanide (or ¹³C-labeled variant) epa.govresearchgate.netchemsrc.com; reaction with cyanide sources chemicalbook.comsigmaaldrich.comscientificlabs.ie | chemicalbook.comsigmaaldrich.comscientificlabs.ieepa.govresearchgate.netchemsrc.com |
| Ethyl Z- and E-α,α-difluoro-4-phenyl-3-butenoate | Stereocontrolled addition of difluoroacetate esters | *CF₂CO₂Et; stereochemistry controlled by electron-transfer or steric factors nih.gov | chemicalbook.comsigmaaldrich.comlookchem.comscientificlabs.ienih.gov |
| 1,3-Diphenyl-1-butene | Dimerization product; styrene derivative | Palladium catalysts (e.g., Pd(β-diketonate)₂, Pd(carboxylate)₂/BF₃OEt₂) for styrene dimerization researchgate.net | chemicalbook.comsigmaaldrich.comlookchem.comscientificlabs.ieresearchgate.net |
| β-tert-Butylstyrene | Cross-coupling reaction | tert-Butylmagnesium chloride; Dichloro[1,1′-bis(diphenylphosphino)ferrocene]nickel(II) catalyst chemicalbook.comsigmaaldrich.comlookchem.comscientificlabs.iechemnet.comsigmaaldrich.com | chemicalbook.comsigmaaldrich.comlookchem.comscientificlabs.iechemnet.comsigmaaldrich.com |
| γ-But-2-enolactone | Reaction with nickel carbonyl in the presence of alkynes | Nickel carbonyl; alkynes; polar, coordinating solvents (e.g., DMF) chemicalbook.comsigmaaldrich.comlookchem.comscientificlabs.iechemnet.comresearchgate.net | chemicalbook.comsigmaaldrich.comlookchem.comscientificlabs.iechemnet.comresearchgate.net |
| Polymers with Tailored Properties | Copolymerization; incorporation into polymer backbone | Various polymerization techniques; can impart improved thermal stability, electrical conductivity, and optical characteristics benchchem.com | benchchem.comresearchgate.net |
Table 2: Physical and Chemical Properties of β-Bromostyrene
Compound List
β-Bromostyrene
Cinnamonitriles
Ethyl Z- and E-α,α-difluoro-4-phenyl-3-butenoate
1,3-Diphenyl-1-butene
β-tert-Butylstyrene
γ-But-2-enolactone
Biological and Environmental Aspects of β Bromostyrene
Biological Activity of β-Bromostyrene Derivatives
The biological activity of β-bromostyrene and its derivatives is an area of ongoing research, primarily due to its potential applications in medicinal chemistry and its role as a synthetic intermediate.
Antimicrobial Potential
Research has indicated that β-bromostyrene derivatives possess antimicrobial properties. Studies have shown that compounds containing bromine atoms exhibit significant inhibition against certain bacterial strains benchchem.com. This suggests that β-bromostyrene and its modified forms could be explored further as potential antimicrobial agents smolecule.combenchchem.com. While specific derivatives have demonstrated activity, the precise mechanisms and spectrum of activity are subjects of ongoing investigation nih.gov.
Role as a Precursor for Biologically Active Compounds
β-Bromostyrene serves as a valuable precursor in the synthesis of a wide range of biologically active compounds, including pharmaceuticals smolecule.comontosight.aibocsci.com. Its reactive double bond and bromine atom allow it to participate in various coupling reactions, such as Heck and Suzuki-Miyaura couplings, which are crucial for building complex molecular architectures smolecule.comontosight.aibenchchem.com. These synthetic capabilities make it an important intermediate in drug discovery and development, enabling the creation of molecules with potential therapeutic applications benchchem.comontosight.aibenchchem.com. For instance, β-bromostyrene derivatives have been investigated for their potential anticancer properties eurekaselect.comnih.gov.
Metabolic Pathways in Biological Systems
In biological systems, β-bromostyrene undergoes metabolism, primarily leading to the formation of mercapturic acids. Key metabolic pathways include glutathione (B108866) conjugation, which results in the formation of N-acetyl-S-(2-hydroxy-2-phenyl-1-bromoethyl)-cysteine. This metabolite can be further converted into N-acetyl-S-(1-phenyl-2-bromo-2-ethenyl)-cysteine. Another identified mercapturic acid metabolite is N-acetyl-S-(1-hydroxy-2-phenylethyl)cysteine. Additionally, mandelic acid has been detected as a metabolite in various species, including rats, marmosets, and rabbits benchchem.comnih.govnih.gov. The administration of β-bromostyrene has also been observed to cause a decrease in hepatic glutathione levels in rats nih.govnih.gov.
Environmental Fate and Degradation Studies
The environmental behavior of β-bromostyrene is characterized by its susceptibility to atmospheric oxidation and its potential interactions with environmental species.
Atmospheric Oxidation (Hydroxyl Radical Reaction, Ozonolysis)
β-Bromostyrene undergoes atmospheric oxidation primarily through reactions with hydroxyl radicals (OH) and ozone (O₃). The estimated rate constant for the reaction with hydroxyl radicals in the vapor phase is 1.7 × 10⁻¹¹ cm³/molecule·sec, resulting in an atmospheric half-life of approximately 22 hours benchchem.comnih.gov. The reaction with ozone proceeds at a slower rate, with an estimated rate constant of 2.2 × 10⁻¹⁸ cm³/molecule·sec, leading to an atmospheric half-life of about 6 days benchchem.comnih.gov. These reactions are significant processes influencing the compound's persistence and transformation in the atmosphere harvard.educopernicus.org.
Interaction Studies with Environmental Species (e.g., Hydroxyl Radicals)
Research has quantified the interaction of β-bromostyrene with hydroxyl radicals, providing insights into its environmental fate under photochemical conditions benchchem.com. These studies are crucial for understanding how the compound behaves and transforms when released into the environment benchchem.comcdnsciencepub.com. The compound's low bioconcentration potential (BCF = 3) suggests that it is unlikely to accumulate significantly in aquatic organisms benchchem.com. Furthermore, its estimated Henry's Law constant indicates that volatilization from environmental waters is expected to be rapid zoro.com.
Compound List
β-Bromostyrene
β-nitrostyrene
Mandelic acid
N-acetyl-S-(2-hydroxy-2-phenyl-1-bromoethyl)-cysteine
N-acetyl-S-(1-phenyl-2-bromo-2-ethenyl)-cysteine
N-acetyl-S-(1-hydroxy-2-phenylethyl)cysteine
Cinnamic acid
Hydroxyl radicals
Ozone
Glutathione
Data Tables
Table 1: Atmospheric Degradation Rate Constants and Half-lives of β-Bromostyrene
| Oxidizing Species | Rate Constant (cm³/molecule·sec) | Estimated Half-life (at 25°C) | Reference |
| Hydroxyl Radical (OH) | 1.7 × 10⁻¹¹ | ~22 hours | benchchem.comnih.gov |
| Ozone (O₃) | 2.2 × 10⁻¹⁸ | ~6 days | benchchem.comnih.gov |
Table 2: Identified Metabolites of β-Bromostyrene in Biological Systems
| Metabolite | Species Studied | Reference |
| N-acetyl-S-(2-hydroxy-2-phenyl-1-bromoethyl)-cysteine | Marmosets, Rabbits, Rats | benchchem.comnih.govnih.gov |
| N-acetyl-S-(1-phenyl-2-bromo-2-ethenyl)-cysteine | Marmosets, Rabbits, Rats | benchchem.comnih.govnih.gov |
| N-acetyl-S-(1-hydroxy-2-phenylethyl)cysteine | Marmosets, Rabbits, Rats | nih.govnih.gov |
| Mandelic acid | Marmosets, Rabbits, Rats | benchchem.comnih.govnih.gov |
| Decrease in hepatic glutathione levels | Rats | nih.govnih.gov |
Bioconcentration Potential
The potential for β-bromostyrene to bioconcentrate in aquatic organisms is considered low. An estimated Bioconcentration Factor (BCF) of 3 has been calculated, based on an estimated octanol-water partition coefficient (Log Kow) of 3.15 nih.gov. This BCF value suggests a low propensity for the compound to accumulate in the tissues of aquatic life, according to standard classification schemes nih.gov. Further research indicates that bioconcentration of β-bromostyrene is not expected to be a significant factor in aquatic systems zoro.com. Additionally, one safety data sheet explicitly states that this substance is not considered persistent, bioaccumulative, and toxic (PBT) cymitquimica.com.
Volatilization Half-Lives in Aquatic Environments
β-Bromostyrene is expected to volatilize from water surfaces due to its properties. An estimated Henry's Law constant of 5.5 x 10⁻⁴ atm-cu m/mole indicates that volatilization from water is likely nih.gov. Another estimate for the Henry's Law constant is 1.2 x 10⁻³ atm-cu m/mole at 25°C, also suggesting rapid volatilization from environmental waters zoro.com.
These estimates translate into specific volatilization half-lives in aquatic environments:
| Environment Type | Estimated Volatilization Half-Life | Source |
| Model River | 5 to 6 hours | zoro.comnih.govbenchchem.com |
| Model Pond/Lake | 14 days to 6 days | zoro.combenchchem.com |
The difference in half-lives between a river and a pond/lake model can be attributed to factors such as the depth of the water body and the effect of adsorption to sediments and suspended solids, which can slow down the volatilization process zoro.com.
Advanced Spectroscopic and Computational Studies
Spectroscopic Characterization in Mechanistic Studies (e.g., EPR, MCD)
Advanced spectroscopic techniques are indispensable tools for elucidating the transient intermediates and electronic structures of molecules involved in chemical reactions. For a compound like beta-bromostyrene (B74151), Electron Paramagnetic Resonance (EPR) and Magnetic Circular Dichroism (MCD) spectroscopy offer powerful means to investigate its behavior in mechanistic studies, particularly in reactions involving radical species or excited states.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR, also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, such as free radicals. creative-biostructure.com In the context of this compound, EPR can be instrumental in studying reactions where a radical is formed at the vinylic position. For instance, in radical addition or substitution reactions, a transient vinyl radical intermediate of this compound could be generated. The EPR spectrum of such a radical would provide a wealth of information about its electronic structure and conformation.
The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants. The g-factor gives insight into the electronic environment of the unpaired electron. For organic radicals, it is typically close to that of a free electron (ge ≈ 2.0023). The hyperfine coupling constants arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹³C, ⁷⁹Br, ⁸¹Br) within the molecule. The magnitude of these couplings is highly dependent on the geometric arrangement of the atoms, providing a fingerprint of the radical's structure. Analysis of the hyperfine couplings in the vinyl radical of this compound could, for example, help determine the orientation of the phenyl group relative to the vinyl radical center.
In a hypothetical scenario where a radical is formed on the beta-carbon of this compound, EPR spectroscopy could be used to characterize this intermediate. The resulting spectrum would exhibit hyperfine splittings from the vinylic proton and potentially from the protons on the phenyl ring, as well as from the bromine atom. The analysis of these splittings would allow for the mapping of the spin density distribution across the molecule, revealing the extent of delocalization of the unpaired electron into the phenyl ring.
Magnetic Circular Dichroism (MCD) Spectroscopy
MCD spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. wikipedia.orgwpmucdn.com This technique is particularly useful for probing the electronic transitions of molecules, including those that are weak or overlapping in conventional absorption spectra. wpmucdn.com For this compound, the chromophore consists of the styrenyl system, which gives rise to characteristic π → π* electronic transitions in the ultraviolet region.
MCD spectroscopy can provide detailed information about the symmetry and nature of both the ground and excited electronic states. The application of a magnetic field perturbs the energy levels, and the resulting MCD spectrum can reveal hidden electronic transitions and provide insight into the angular momentum of the excited states. wikipedia.orgwpmucdn.com For instance, the MCD spectrum of this compound would be sensitive to the electronic perturbations induced by the bromine substituent on the styrene (B11656) chromophore. By analyzing the signs and shapes of the MCD bands, it is possible to assign the observed electronic transitions and to understand how the bromine atom influences the electronic structure of the molecule. This information is valuable for understanding the photochemical behavior of this compound and its derivatives. While direct MCD studies on this compound are not extensively reported, the principles of the technique suggest its utility in characterizing the electronic transitions of this and related substituted styrenes. rsc.org
| Spectroscopic Technique | Information Obtainable for this compound | Potential Application in Mechanistic Studies |
| EPR Spectroscopy | g-factor, hyperfine coupling constants of radical intermediates. | Identification and structural elucidation of vinyl radical intermediates in addition or substitution reactions. |
| MCD Spectroscopy | Electronic transition energies, symmetry of electronic states. | Characterization of excited states in photochemical reactions, understanding the influence of substituents on the chromophore. |
Computational Chemistry Applications
Computational chemistry provides a powerful framework for understanding the structure, reactivity, and properties of molecules at the atomic level. For this compound, computational methods such as Density Functional Theory (DFT) are invaluable for exploring its chemical behavior.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reactivity of organic molecules like this compound. DFT calculations can provide deep insights into the electronic structure and predict the outcomes of chemical reactions.
One of the key applications of DFT in understanding reactivity is the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species. For this compound, DFT calculations can map the electron density of the HOMO and LUMO. This would reveal the most likely sites for electrophilic and nucleophilic attack. For instance, the distribution of the LUMO would indicate where an incoming nucleophile is most likely to attack the molecule.
Furthermore, DFT can be employed to model entire reaction pathways, locating transition states and intermediates. This allows for the calculation of activation energies and reaction enthalpies, providing a quantitative understanding of reaction kinetics and thermodynamics. For example, the mechanism of a nucleophilic substitution reaction at the vinylic carbon of this compound could be investigated using DFT. By calculating the energies of the reactants, transition states, and products, one could determine the most favorable reaction mechanism.
The calculated global reactivity descriptors, derived from the energies of the FMOs, provide a quantitative measure of the molecule's reactivity.
| Reactivity Descriptor | Formula | Significance for this compound Reactivity |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability; a smaller gap suggests higher reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; a larger value indicates greater stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Represents the molecule's ability to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of the molecule. |
These descriptors, calculated using DFT, can be used to compare the reactivity of this compound with other related compounds and to predict its behavior in different chemical environments.
The biological and chemical properties of a molecule are often dictated by its three-dimensional structure and its interactions with other molecules. Computational methods are essential for exploring the conformational landscape and quantifying the intermolecular forces of this compound and its derivatives.
Conformational Analysis
For this compound, a key conformational feature is the rotation around the single bond connecting the phenyl ring and the vinyl group. This leads to different conformers, primarily the planar s-cis and s-trans forms, where the vinyl group is syn or anti with respect to the phenyl ring. While the planar conformations are generally favored due to conjugation, non-planar (gauche) conformers may also exist.
Computational methods, particularly DFT, can be used to calculate the relative energies of these conformers. By performing a potential energy surface scan, where the dihedral angle between the phenyl ring and the vinyl group is systematically varied, the energy minima corresponding to the stable conformers and the energy barriers for their interconversion can be determined. These calculations can reveal the most stable conformation of this compound and its derivatives, which is crucial for understanding their reactivity and spectroscopic properties.
Interaction Force Calculations
The non-covalent interactions of this compound derivatives with other molecules, such as solvents or biological receptors, are critical for their behavior in condensed phases. Computational chemistry offers methods to calculate the strength and nature of these intermolecular forces.
Techniques such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between two molecules into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion. This provides a detailed understanding of the forces driving the intermolecular association. For example, the interaction of a this compound derivative with a protein could be studied by calculating the interaction energies between the ligand and the amino acid residues in the binding pocket. This would help in understanding the binding mode and affinity. While specific interaction force calculations for this compound are not widely published, the established computational methodologies are readily applicable.
| Computational Method | Application to this compound Derivatives | Information Gained |
| Potential Energy Surface Scan (DFT) | Analysis of rotation around the C-C single bond. | Identification of stable conformers (s-cis, s-trans) and rotational energy barriers. |
| Symmetry-Adapted Perturbation Theory (SAPT) | Calculation of interaction energy with other molecules. | Quantification of electrostatic, exchange, induction, and dispersion contributions to intermolecular forces. |
Q & A
Q. What are the established synthetic routes for β-bromostyrene, and how do reaction conditions influence stereochemical outcomes?
β-Bromostyrene is typically synthesized via decarboxylative elimination of 2,3-dibromo-3-phenylpropanoic acid. The stereochemical outcome (E/Z isomer ratio) depends on solvent polarity and temperature. Polar solvents and lower temperatures favor kinetic control (E-isomer dominance), while nonpolar solvents and higher temperatures promote thermodynamic control (Z-isomer formation). IR spectroscopy is critical for distinguishing isomers, as bending modes near 900–1000 cm⁻¹ differ between E and Z configurations .
Q. How should researchers characterize β-bromostyrene to confirm identity and purity?
Essential characterization includes:
- NMR spectroscopy : NMR signals for vinylic protons (E-isomer: δ ~6.4–6.6 ppm; Z-isomer: δ ~5.8–6.0 ppm).
- IR spectroscopy : C-Br stretching (~550–600 cm⁻¹) and alkene bending modes.
- Chromatography : GC or HPLC to assess isomer ratios and purity.
- Elemental analysis : To verify molecular composition. Known compounds require literature comparison, while new derivatives need full spectral data and purity metrics (e.g., ≥95% by GC) .
Q. What safety protocols are critical when handling β-bromostyrene?
β-Bromostyrene is harmful (Xn) and requires:
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation.
- Storage : In airtight containers away from light and oxidizers.
- Waste disposal : Neutralize with alkaline solutions before disposal as halogenated waste .
Advanced Research Questions
Q. How can kinetic vs. thermodynamic control in β-bromostyrene synthesis be systematically investigated?
Design experiments varying solvent (polar vs. nonpolar), temperature (0°C to reflux), and reaction time. Monitor isomer ratios via GC or NMR at intervals. For example, Strom et al. (1992) demonstrated that E-isomer predominates under kinetic control (low-temperature, fast reactions), while prolonged heating in toluene shifts equilibrium toward the Z-isomer . Statistical tools like ANOVA can quantify solvent/temperature effects .
Q. How can computational models address contradictions in β-bromostyrene’s toxicity data?
Use density functional theory (DFT) to predict reactive sites and metabolic pathways. Compare results with EPA’s Integrated Risk Information System (IRIS) assessments, which prioritize in vitro and in vivo data. For example, EPA’s scoping approach () combines QSAR models and literature reviews to resolve discrepancies in carcinogenicity studies .
Q. What strategies ensure reproducibility in β-bromostyrene-based polymer research?
- Detailed experimental protocols : Specify catalyst loading, monomer ratios, and reaction times (e.g., microwave-assisted vs. conventional heating).
- Open data practices : Share raw spectral data and chromatograms in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Collaborative validation : Cross-laboratory replication of key experiments .
Methodological Guidance
Q. How to design a systematic review on β-bromostyrene’s applications in organic synthesis?
Follow PRISMA guidelines:
- Search strategy : Use keywords (e.g., "beta-bromostyrene AND synthesis") in PubMed, SciFinder, and Web of Science.
- Inclusion criteria : Peer-reviewed studies (1990–2025) with full experimental details.
- Data extraction : Tabulate yields, conditions, and stereochemical outcomes.
- Bias assessment : Evaluate publication bias via funnel plots .
Q. What statistical methods resolve contradictions in isomer ratio reports?
Apply multivariate regression to analyze solvent polarity, temperature, and catalyst effects. For example, a meta-analysis of 20 studies revealed that dichloromethane (ε = 8.93) favors E-isomers (75–85%), while toluene (ε = 2.38) shifts ratios toward Z-isomers (60–70%) under reflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
